molecular formula C19H30O10 B14100157 methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate

methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate

Cat. No.: B14100157
M. Wt: 418.4 g/mol
InChI Key: AUBWOCDKQXZRRC-AFTPGIKHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate typically involves the esterification of D-glucuronic acid with isobutyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can influence cellular processes and pathways, contributing to its effects in biological systems.

Comparison with Similar Compounds

Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate can be compared with other similar compounds such as:

Uniqueness

The uniqueness of Methyl 2,3,4-Tri-O-isobutyryl-D-glucopyranuronate lies in its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. These properties make it particularly useful in certain biochemical and pharmaceutical applications.

Properties

Molecular Formula

C19H30O10

Molecular Weight

418.4 g/mol

IUPAC Name

methyl (2S,3S,5R)-6-hydroxy-3,4,5-tris(2-methylpropanoyloxy)oxane-2-carboxylate

InChI

InChI=1S/C19H30O10/c1-8(2)15(20)26-11-12(27-16(21)9(3)4)14(28-17(22)10(5)6)19(24)29-13(11)18(23)25-7/h8-14,19,24H,1-7H3/t11-,12?,13-,14+,19?/m0/s1

InChI Key

AUBWOCDKQXZRRC-AFTPGIKHSA-N

Isomeric SMILES

CC(C)C(=O)O[C@@H]1[C@H](OC([C@@H](C1OC(=O)C(C)C)OC(=O)C(C)C)O)C(=O)OC

Canonical SMILES

CC(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)C)O)C(=O)OC)OC(=O)C(C)C

Origin of Product

United States

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